molecular formula C8H6ClN3 B025277 6-Chloroquinazolin-4-amine CAS No. 19808-35-6

6-Chloroquinazolin-4-amine

Cat. No. B025277
CAS RN: 19808-35-6
M. Wt: 179.6 g/mol
InChI Key: KMYOLSIBCDCWQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloroquinazolin-4-amine derivatives often involves nucleophilic substitution reactions, starting from chloroquinazoline precursors. A common method includes reacting 4-chloroquinazoline with different amines or nucleophiles to introduce various substituents at the nitrogen atom of the quinazoline ring. These reactions can be facilitated by various conditions, including microwave irradiation, which offers a fast and efficient pathway to obtain these compounds with good yields (Gang Liu et al., 2007; Gang Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of 6-Chloroquinazolin-4-amine derivatives is characterized by the presence of a quinazoline core with an amino group at the 4-position and a chloro group at the 6-position. Advanced spectroscopic techniques such as IR, 1H NMR, and elemental analysis are typically employed to confirm the structure of synthesized compounds. These methods ensure the accurate identification of the molecular framework and the positions of substituents within the quinazoline ring (Gang Liu et al., 2007).

Chemical Reactions and Properties

6-Chloroquinazolin-4-amine and its derivatives undergo various chemical reactions, including amination, cyclization, and nucleophilic substitution, allowing for the introduction of diverse functional groups. These reactions expand the chemical diversity of quinazoline derivatives and enhance their biological efficacy. The chemoselectivity in such reactions can be influenced by the choice of catalysts and reaction conditions, enabling the selective functionalization of the quinazoline nucleus (Zhenlu Shen et al., 2010).

Mechanism of Action

Target of Action

This compound is a versatile building block used in various chemical syntheses , but its specific biological targets remain to be identified.

Pharmacokinetics

Some properties have been predicted :

These properties suggest that 6-Chloroquinazolin-4-amine is likely to be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and may interact with certain cytochrome P450 enzymes.

Action Environment

It’s known that the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°c .

properties

IUPAC Name

6-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYOLSIBCDCWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313175
Record name 6-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinazolin-4-amine

CAS RN

19808-35-6
Record name 19808-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-chlorobenzonitrile (1.07 g, 7.0 mmol) in formamide (20 ml) was heated at 180° C. for 6 hours. After cooling to room temperature, water (30 ml) was added to the reaction mixture. The precipitate was collected by filtration, washed with water and dried over P2O5, yielding the title compound as a grey solid (1.2 g, yield: 95%) which was characterized by its mass spectrum as follows: MS (m/z): 180 ([M+H]+, 100).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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